Stereochemistry and Affinity
Delequamine (RS-15385-197, 8aR,12aS,13aS configuration) exhibits a pKi of 9.45 at α2-adrenoceptors in rat cortical membranes, whereas its enantiomer RS-15385-198 (8aS,12aR,13aR) displays a pKi of only 6.32 under identical assay conditions [1]. In functional antagonism assays using the guinea-pig ileum, Delequamine demonstrates a pA₂ of 9.72 against UK-14,304-induced inhibition, while RS-15385-198 yields a pA₂ of 6.47 . The racemate RS-15385-196 shows intermediate affinity (pKi 9.18), confirming that stereochemical configuration is the primary determinant of target engagement rather than the core scaffold alone [1].
| Evidence Dimension | α2-Adrenoceptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.45 (Kd ≈ 0.35 nM) |
| Comparator Or Baseline | RS-15385-198 enantiomer: pKi = 6.32 (Kd ≈ 479 nM) |
| Quantified Difference | >1,300-fold difference in affinity (ΔpKi = 3.13) |
| Conditions | Rat cerebral cortex membranes; displacement of [3H]-yohimbine |
Why This Matters
Procurement of racemic material or the incorrect stereoisomer yields approximately 0.07% of the target α2-adrenoceptor occupancy at equimolar concentrations, rendering experiments non-interpretable and wasting research resources.
- [1] Brown CM, MacKinnon AC, Redfern WS, et al. The pharmacology of RS-15385-197, a potent and selective alpha 2-adrenoceptor antagonist. Br J Pharmacol. 1993;108(2):516-525. View Source
